N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine is a chemical compound primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, notably Pazopanib hydrochloride, which is utilized in cancer treatment. This compound is classified under the category of indazole derivatives and features a chlorinated pyrimidine moiety that contributes to its biological activity.
The compound's Chemical Abstracts Service (CAS) number is 1252927-45-9, and it has a molecular formula of with a molecular weight of approximately 287.75 g/mol. It is categorized as a heterocyclic amine due to the presence of both indazole and pyrimidine rings in its structure. Its unique structural characteristics allow it to participate in various chemical reactions, making it valuable in medicinal chemistry and drug development .
The synthesis of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine typically involves several steps:
The molecular structure of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine consists of an indazole core substituted with trimethyl groups and a chlorinated pyrimidine ring. The SMILES notation for this compound is CN(c1ccc2c(C)n(C)nc2c1)c3nccc(Cl)n3
, which reflects its complex arrangement of atoms.
The compound's structural formula can be represented as follows:
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine participates in several chemical reactions:
The mechanism of action for N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine primarily revolves around its role as an intermediate in drug synthesis:
The physical properties of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine include:
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine has several applications:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0